molecular formula C24H27NO8 B13728412 2-[[(2S,4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid

2-[[(2S,4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid

Cat. No.: B13728412
M. Wt: 457.5 g/mol
InChI Key: KBBGPRDVHUWBLB-UBTSVQAUSA-N
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Description

Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid is a complex carbohydrate derivative known for its unique structural properties. It is a modified sugar molecule that has been extensively studied for its potential applications in various fields of science and industry. The compound is characterized by the presence of a benzylidene acetal group at the 4,6-positions and an N-acetyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid typically involves the protection of hydroxyl groups in the sugar molecule followed by selective acetylation and benzylidene acetal formation. One common method includes the treatment of the sugar derivative with acetic acid under elevated temperatures (80–118°C) to achieve regioselective acetylation . The benzylidene acetal group is introduced by reacting the sugar with benzaldehyde in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as protection of hydroxyl groups, selective acetylation, and benzylidene acetal formation, followed by purification using techniques like silica gel chromatography.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation typically involves hydrogen gas and a metal catalyst like palladium.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products:

    Oxidation: Benzyl ethers and other oxidized derivatives.

    Reduction: Cleaved benzylidene acetal groups leading to simpler sugar derivatives.

    Substitution: Various substituted sugar derivatives depending on the reagents used.

Scientific Research Applications

Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzylidene acetal group can act as a protective group, allowing selective reactions at other positions on the sugar molecule. The N-acetyl group may also play a role in modulating the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Uniqueness: Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid is unique due to its specific combination of benzylidene acetal and N-acetyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and research in carbohydrate chemistry.

Properties

Molecular Formula

C24H27NO8

Molecular Weight

457.5 g/mol

IUPAC Name

2-[[(2S,4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid

InChI

InChI=1S/C24H27NO8/c1-15(26)25-20-22(29-14-19(27)28)21-18(13-31-23(33-21)17-10-6-3-7-11-17)32-24(20)30-12-16-8-4-2-5-9-16/h2-11,18,20-24H,12-14H2,1H3,(H,25,26)(H,27,28)/t18-,20-,21-,22-,23+,24+/m1/s1

InChI Key

KBBGPRDVHUWBLB-UBTSVQAUSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](CO[C@@H](O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OCC(=O)O

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC(=O)O

Origin of Product

United States

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